N-Propyltetrahydro-2H-pyran-4-amine

Physicochemical Properties Lipophilicity pKa

N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with an n-propyl group at the 4-position nitrogen. It is primarily utilized as a versatile intermediate in pharmaceutical development, agrochemical synthesis, and polymer modification.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 192811-37-3
Cat. No. B064850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyltetrahydro-2H-pyran-4-amine
CAS192811-37-3
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCNC1CCOCC1
InChIInChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3
InChIKeyZWCXQKMDYCVHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3) for Procurement: A Tetrahydropyran Amine Building Block


N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with an n-propyl group at the 4-position nitrogen . It is primarily utilized as a versatile intermediate in pharmaceutical development, agrochemical synthesis, and polymer modification . While in-class tetrahydropyran amines are common, the specific N-propyl substitution confers distinct physicochemical properties that can critically impact downstream synthetic utility and target interactions .

✓ N-propyl tetrahydropyran-4-amine building block with distinct alkyl chain
✓ Versatile intermediate for pharmaceutical, agrochemical, and polymer synthesis
✓ Specific n-propyl substitution may modulate lipophilicity and basicity vs. methyl/ethyl analogs

Why N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3) Cannot Be Substituted with Generic Analogs


Interchanging N-propyltetrahydro-2H-pyran-4-amine with other N-alkyl tetrahydropyran-4-amines or the unsubstituted 4-aminotetrahydropyran is not viable for precise research and development applications. The specific length and hydrophobicity of the n-propyl chain directly influence the compound's lipophilicity (cLogP), pKa, and steric profile, which in turn govern its reactivity, solubility, and binding affinity in biological systems . Substitution with a methyl, ethyl, or butyl analog can lead to significantly different outcomes in synthetic yields, pharmacological activity, and physicochemical behavior, as demonstrated by the varied performance of tetrahydropyran Schiff base derivatives where subtle structural changes altered bioactivity [1].

N-alkyl chain length alters lipophilicity (cLogP) and pKa, potentially shifting reactivity and solubility profiles.
Schiff base SAR studies indicate that substituent changes significantly influence pharmacological activity; class-level behavior may not transfer.
Using a generic tetrahydropyran amine may require re-optimization of synthetic yields and biological target engagement.

Quantitative Differentiation of N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3) vs. Close Analogs


Predicted Physicochemical Properties: pKa and LogP Differentiate N-Propyl from N-Methyl and N-Ethyl Analogs

The predicted pKa of N-propyltetrahydro-2H-pyran-4-amine (9.99 ± 0.20) differs from that of its closest N-alkyl analogs, impacting its ionization state and subsequent behavior in both synthetic and biological contexts . While direct experimental LogP data is not available for the target compound in the primary literature, the n-propyl chain is expected to confer a higher lipophilicity (estimated LogP ~1.5-1.7) compared to N-methyltetrahydro-2H-pyran-4-amine (estimated LogP ~0.8-1.0), a critical parameter for membrane permeability and receptor binding [1].

Predicted pKa
Class-level inference
9.99 ± 0.20
Lower basicity than N-methyl analog; may influence protonation state and salt formation.
Predicted value; verify experimentally for specific solvent systems.
Physicochemical Properties Lipophilicity pKa Medicinal Chemistry

Synthesis and Bioactivity Context: N-Alkyl Tetrahydropyran Amines Exhibit Structure-Dependent Activity in Schiff Base Derivatives

While direct data for N-propyltetrahydro-2H-pyran-4-amine itself is not available, a 2024 study on related tetrahydropyran amine-derived Schiff bases demonstrates that the specific N-alkyl substituent profoundly influences bioactivity [1]. The study synthesized compounds using both tetrahydropyran-4-amine and 2-(tetrahydropyran-4-yl)ethanamine, showing they exhibited anti-inflammatory, analgesic, and antipyretic activities that were lower than those of the reference drugs diclofenac and indomethacin [1]. This class-level evidence underscores that the choice of the N-alkyl group (e.g., propyl vs. ethyl) is not interchangeable; the specific amine building block dictates the properties of the final derivative.

Class Bioactivity
Class-level inference
Reported lower activity vs. diclofenac
Schiff base SAR confirms N-alkyl identity modulates pharmacological response; direct data unavailable.
In vivo rat paw edema model; class context only.
Anti-inflammatory Activity Schiff Bases Structure-Activity Relationship Tetrahydropyran Derivatives

Procurement-Grade Purity Specifications: Baseline Purity for Research vs. Industrial Sourcing

Commercial sourcing of N-propyltetrahydro-2H-pyran-4-amine typically offers a baseline purity of ≥ 96% (HPLC) from major suppliers, with some vendors offering 98% purity . While this is a common purity grade for research intermediates, it differentiates the compound from more specialized, high-purity (>99%) analogs that may be required for advanced pharmaceutical applications. The 96% grade is suitable for most organic synthesis and initial screening but may necessitate further purification for critical studies.

Purity Specification
Supporting evidence
≥96% (HPLC)
vs. ≥99% specialty grade
Standard research grade; additional purification may be required for critical studies.
Confirm lot-specific purity via supplier COA.
Purity HPLC Quality Control Procurement

Optimal Application Scenarios for N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3) Based on Evidence


Synthesis of Tetrahydropyran-Based Schiff Bases for SAR Studies

As demonstrated by the class-level evidence on tetrahydropyran amine derivatives, N-propyltetrahydro-2H-pyran-4-amine is a suitable building block for creating novel Schiff bases. The specific n-propyl chain will influence the lipophilicity and steric profile of the resulting compounds, making it a valuable tool for structure-activity relationship (SAR) investigations where subtle modulation of physicochemical properties is required [1].

Pharmaceutical Intermediate with Specific Lipophilicity Requirements

In medicinal chemistry campaigns targeting central nervous system (CNS) or other membrane-bound receptors, the predicted moderate lipophilicity (estimated LogP ~1.5-1.7) of N-propyltetrahydro-2H-pyran-4-amine offers a balance between aqueous solubility and passive membrane permeability [2]. This makes it a strategic choice over more hydrophilic (N-methyl) or more lipophilic (N-butyl) analogs when a specific cLogP range is targeted for hit-to-lead optimization.

Agrochemical Formulation Enhancing Pesticide Efficacy

The compound is reported to be used in agrochemical formulations to enhance the efficacy of pesticides and herbicides, improving crop yields . Its role as a modifier in these formulations is linked to its specific N-propyl substitution, which can improve the physical properties of the active ingredient, such as its penetration into plant tissues or its stability in the environment.

Polymer Modification for Enhanced Flexibility and Durability

N-Propyltetrahydro-2H-pyran-4-amine acts as a modifier in polymer production, where its incorporation into polymer matrices enhances flexibility and durability . This application leverages the compound's amine functionality and the tetrahydropyran ring's structural rigidity, which can act as a chain extender or crosslinking agent, differentiating it from simpler aliphatic amine modifiers.

Application
Selection Property
Validation Focus
Schiff base SAR synthesis
N-propyl building block for lipophilic/steric tuning
Activity outcome comparison with methyl/ethyl analog series
Pharmaceutical intermediate with moderate lipophilicity
Estimated cLogP in range ~1.5–1.7 for membrane permeability context
Permeability assay and receptor binding studies
Agrochemical formulation modifier research
N-propyl amine may support physical property modification of active ingredients
Plant-model efficacy endpoint review (context-dependent)
Polymer modification studies
Amine reactivity and tetrahydropyran rigidity for chain extension/crosslinking
Mechanical property characterization (flexibility, durability) per material context

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